

Application of Probenecid Isopropyl Ester in Drug Metabolism Studies

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Compound of Interest

Compound Name: *Probenecid Isopropyl Ester*

Cat. No.: *B15288315*

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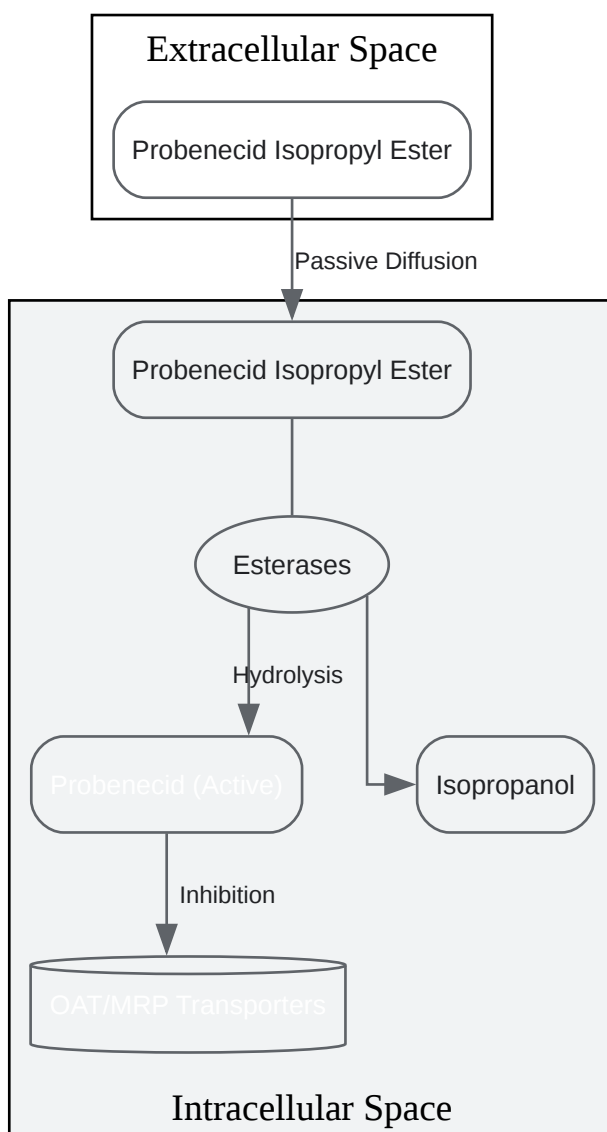
For Researchers, Scientists, and Drug Development Professionals

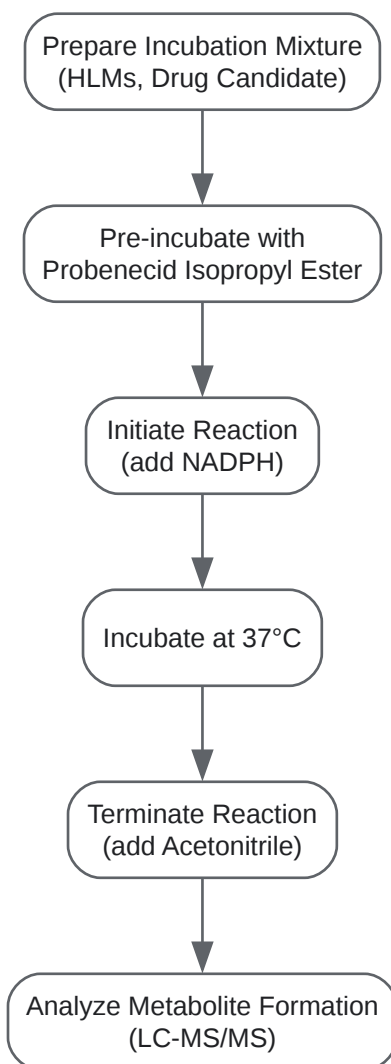
Introduction

Probenecid is a well-characterized inhibitor of various organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), playing a crucial role in drug metabolism and disposition studies. **Probenecid Isopropyl Ester**, a lipophilic derivative of Probenecid, serves as a prodrug, designed to enhance cell permeability. This application note details the use of **Probenecid Isopropyl Ester** as a tool to investigate the impact of OAT and MRP inhibition on drug metabolism and pharmacokinetics. By masking the polar carboxylic acid group, the isopropyl ester facilitates passive diffusion across cellular membranes, where it is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, Probenecid. This approach allows for a more efficient loading of Probenecid into cells for in vitro studies.

Mechanism of Action

Probenecid Isopropyl Ester acts as a prodrug of Probenecid. Its increased lipophilicity allows for enhanced passive diffusion across the plasma membrane into the cell. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active Probenecid molecule and isopropanol. The liberated Probenecid then exerts its inhibitory effects on target transporters, primarily Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs), from the intracellular side. This intracellular accumulation of the active inhibitor can be particularly advantageous for studying the transport of drugs out of the cell.





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